molecular formula C8H10BrNO2S B1507273 Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]- CAS No. 651780-42-6

Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]-

Cat. No.: B1507273
CAS No.: 651780-42-6
M. Wt: 264.14 g/mol
InChI Key: FRMZRIOIQLDWAU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Naming and Functional Group Analysis

The compound’s IUPAC name reflects its aromatic backbone and substituents:

  • Benzenamine : Indicates a benzene ring with an amino group (–NH₂) as the principal functional group.
  • 5-Bromo : A bromine atom is attached to the benzene ring at position 5.
  • 2-[(Methylsulfonyl)methyl]- : A methylsulfonyl (–SO₂CH₃) group is linked via a methylene bridge (–CH₂–) to position 2 of the benzene ring.

The structure comprises a benzene ring with two substituents at position 2 :

  • Amino group (–NH₂) : Electron-donating, activating the ring for electrophilic substitution.
  • Methylsulfonyl methyl group (–CH₂SO₂CH₃) : A sulfonamide derivative, contributing to the compound’s bioactivity and physicochemical properties.
Table 1: Structural and Identifying Data
Property Value Source
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol
CAS Numbers 651780-42-6, 148459-00-1
Functional Groups Amino (–NH₂), Methylsulfonyl (–SO₂CH₃)

Spectroscopic and Analytical Characterization

While specific spectroscopic data (e.g., NMR, IR) are not provided in the available literature, the compound’s structure can be inferred from its synthesis and related analogs. Key features include:

  • Electron-rich aromatic ring : The amino group directs electrophilic substitution to the ortho/para positions, but the methylsulfonyl group may modulate this reactivity.
  • Sulfonamide moiety : The –SO₂CH₃ group is a critical pharmacophore in sulfonamide-derived drugs, influencing solubility and biological interactions.

Properties

IUPAC Name

5-bromo-2-(methylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMZRIOIQLDWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729611
Record name 5-Bromo-2-[(methanesulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651780-42-6
Record name 5-Bromo-2-[(methanesulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]- (CAS No. 651780-42-6), is an aromatic amine with a unique structure featuring a bromine atom and a methylsulfonylmethyl group. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]- is represented by the molecular formula C8H10BrNO2SC_8H_{10}BrNO_2S. The presence of the bromine atom at the 5-position and the methylsulfonylmethyl group at the 2-position contributes to its distinct chemical reactivity and biological properties .

1. Anticancer Activity

Recent studies have indicated that Benzenamine derivatives exhibit significant anticancer properties. For instance, a study evaluating various compounds showed that certain derivatives of benzenamine demonstrated IC50 values in the low micromolar range against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Specifically, one derivative exhibited IC50 values of 1.9 µg/mL for HCT-116 and 2.3 µg/mL for MCF-7, which are comparable to the reference drug doxorubicin (IC50 = 3.23 µg/mL) .

CompoundCancer Cell LineIC50 (µg/mL)
Benzenamine Derivative AHCT-1161.9
Benzenamine Derivative BMCF-72.3
DoxorubicinHCT-1163.23

2. Anti-inflammatory Activity

The anti-inflammatory potential of Benzenamine derivatives has also been explored. In vitro assays indicated that some derivatives significantly inhibited COX-2 activity, a key enzyme in inflammatory processes. For example, compounds derived from benzenamine showed IC50 values against COX-2 ranging from 0.04 to 0.09 μmol, suggesting their potential as anti-inflammatory agents .

Tested CompoundCOX-2 IC50 (μM)
Compound A0.04
Compound B0.09
Celecoxib0.04

The mechanisms underlying the biological activities of Benzenamine derivatives involve several biochemical pathways:

  • Enzyme Inhibition : The methylsulfonylmethyl group may enhance binding affinity to target enzymes, such as COX-2, leading to reduced inflammation.
  • Microtubule Destabilization : Some derivatives may act as microtubule-destabilizing agents, inhibiting cancer cell proliferation by interfering with microtubule assembly .
  • Induction of Apoptosis : Certain compounds have been shown to induce apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death .

Case Studies

Several case studies have highlighted the effectiveness of Benzenamine derivatives:

  • Case Study 1 : A derivative was tested on MDA-MB-231 breast cancer cells, showing significant morphological changes and enhanced apoptosis at concentrations as low as 1 µM.
  • Case Study 2 : Another study focused on a series of benzenamine derivatives that were evaluated for their anti-inflammatory effects in vivo using carrageenan-induced paw edema models in rats, demonstrating substantial reductions in edema compared to controls.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]-, is in pharmaceutical development . It serves as a crucial building block in the synthesis of various pharmaceutical compounds. The compound's structural features allow it to participate in diverse chemical reactions, making it valuable for creating new drug candidates.

Case Studies in Drug Synthesis

  • Antiviral Agents : Research indicates that derivatives of benzenamine can be utilized in synthesizing antiviral drugs. For example, compounds similar to this benzenamine have been explored for their efficacy against viral infections, including HIV and hepatitis viruses.
  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) : The compound has been linked to the synthesis of NNRTIs, which are critical in HIV treatment. Its ability to resist mutations that confer drug resistance enhances its therapeutic potential.

Organic Synthesis

In organic synthesis, benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]- is utilized for producing various intermediates and fine chemicals. Its reactivity allows for transformations that are essential in creating complex organic molecules.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups: The methylsulfonylmethyl group in the target compound reduces electron density at the aromatic ring, making the amine group less nucleophilic compared to methoxy-substituted analogs (e.g., 2-methoxy-5-[(methylsulfonyl)methyl]aniline) .
  • Halogen vs. Alkoxy Substituents : Bromine (van der Waals radius: 1.85 Å) provides steric bulk and polarizability, favoring halogen bonding in crystal packing or target binding. In contrast, ethoxy or methoxy groups (e.g., in 2-bromo-6-ethoxybenzenamine) improve solubility but lack strong directional interactions .

Metabolic Considerations

Evidence from methylsulfonyl-containing metabolites (e.g., methylsulfonyl propionic acid) suggests that the methylsulfonyl group is metabolically stable, resisting rapid oxidation or cleavage in vivo. This stability is advantageous for drugs requiring prolonged activity .

Research Findings and Data

Spectroscopic and Crystallographic Data

  • Hydrogen Bonding : Weak hydrogen bonds (e.g., N-H···O) are observed in methylsulfonyl analogs, influencing their solid-state packing and solubility profiles .

Preparation Methods

Aromatic Bromination of o-Toluidine Derivatives

A common initial step in the preparation involves selective bromination of an o-toluidine (2-methyl aniline) derivative on the aromatic ring. This is typically achieved via electrophilic aromatic substitution using N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as N,N-dimethylformamide (DMF). The reaction proceeds under controlled addition to yield 4-bromo-2-methylaniline intermediates with high regioselectivity.

Example Reaction:

  • Starting Material: o-Toluidine (2-methyl aniline)
  • Brominating Agent: N-bromosuccinimide (NBS)
  • Solvent: N,N-dimethylformamide (DMF)
  • Conditions: Slow addition of NBS solution to the substrate at controlled temperature
  • Product: 4-bromo-2-methylaniline

This method is reported to provide good selectivity and moderate yields for the brominated intermediate, which is crucial for subsequent functionalization steps.

Sandmeyer Reaction for Halogen Substitution

Following bromination, the methyl group adjacent to the amine can be converted to a chloromethyl group via diazotization and Sandmeyer reaction. The process involves:

  • Formation of the diazonium salt by treating the brominated aniline with sodium nitrite in acidic conditions (hydrochloric acid).
  • Subsequent substitution with cuprous chloride (CuCl) to replace the diazonium group with chlorine, yielding 5-bromo-2-chloromethylbenzene derivatives.

This step is essential to introduce a reactive chloromethyl group that can be further modified to incorporate the methylsulfonyl moiety.

Introduction of the Methylsulfonylmethyl Group

The methylsulfonylmethyl substituent is typically introduced via nucleophilic substitution of the chloromethyl intermediate with a methylsulfinate salt or related sulfonylating agents. The general approach involves:

  • Reaction of the chloromethyl derivative with sodium methylsulfinate or methylsulfonyl-containing nucleophiles.
  • Conditions often include polar aprotic solvents and mild heating to facilitate substitution without affecting other sensitive groups.

This reaction installs the methylsulfonylmethyl group at the 2-position, completing the key substitution pattern of the target compound.

Crystallographic and Theoretical Studies Supporting Structural Confirmation

Single-crystal X-ray diffraction (SC-XRD) studies have been employed to verify the structure of sulfonylated aromatic amines related to the target compound. These studies confirm the presence and positioning of sulfonyl and bromine substituents and provide insights into molecular packing and intermolecular interactions, which are important for understanding reactivity and stability.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate Notes
1 Aromatic Bromination o-Toluidine N-bromosuccinimide (NBS), DMF 4-bromo-2-methylaniline Controlled addition, regioselective bromination
2 Diazotization & Sandmeyer 4-bromo-2-methylaniline NaNO2, HCl, CuCl 5-bromo-2-chloromethylbenzene Conversion of amine to chloromethyl via diazonium salt
3 Nucleophilic Substitution 5-bromo-2-chloromethylbenzene Sodium methylsulfinate or sulfonylating agent Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]- Installation of methylsulfonylmethyl group
4 Purification & Characterization Crude product Chromatography, crystallization Pure target compound Confirmed by SC-XRD and other analyses

Research Findings and Analysis

  • The bromination using NBS is a reliable method for introducing bromine at the 5-position of the aniline ring with minimal side reactions.
  • The Sandmeyer reaction is effective for converting the amino group to a chloromethyl substituent, enabling further functionalization.
  • Incorporation of the methylsulfonylmethyl group via nucleophilic substitution is efficient and preserves the integrity of the aromatic amine.
  • The overall synthetic sequence balances regioselectivity, yield, and safety considerations, avoiding hazardous solvents when possible.
  • Crystallographic studies validate the substitution pattern and molecular conformation, which is crucial for further applications in medicinal chemistry or materials science.

Q & A

Q. Table 1: Reaction Conditions Comparison

StepReagentSolventTemperatureYield (%)
BrominationNBSDCM0–5°C75–85
BrominationBr₂CCl₄RT60–70
SulfonylationMeSO₂ClTHF0–25°C80–90

Methodological Note : Optimize stoichiometry (1:1.1 molar ratio for bromine) and monitor via TLC or HPLC .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5, methylsulfonyl resonance at δ 3.0–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 292.98) .
  • X-ray Crystallography : Resolve 3D conformation; the methylsulfonyl group adopts a specific orientation due to steric and electronic effects .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How does the methylsulfonyl group influence the compound’s biological activity?

Advanced
The methylsulfonyl moiety enhances hydrogen-bonding capacity and electron-withdrawing effects, impacting interactions with enzymes or receptors. For example:

  • Enzyme Inhibition : The sulfonyl group binds to catalytic residues (e.g., serine hydrolases), as shown in docking studies .
  • Receptor Modulation : Compared to analogs lacking sulfonyl groups, this compound shows 3× higher affinity for 5-HT₃ receptors due to polar interactions .

Q. Methodological Approach :

Perform surface plasmon resonance (SPR) to quantify binding kinetics.

Conduct molecular dynamics simulations to map interaction hotspots .

How should researchers address contradictory yield data in synthesis protocols?

Advanced
Discrepancies often arise from reaction conditions or purification methods. For example:

  • Bromination Yield : NBS in DCM (85%) vs. Br₂ in CCl₄ (60%) due to bromine’s higher reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity but reduces yield by 10–15% compared to recrystallization .

Q. Table 2: Yield Optimization Strategies

VariableHigh Yield ConditionTrade-off
Brominating AgentNBS in DCMCost
Solvent PolarityLow (CCl₄)Purity
Temperature0°CTime

Recommendation : Use design of experiments (DoE) to balance variables .

What computational methods predict the compound’s reactivity in nucleophilic environments?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., C5 bromine as a leaving group) .
  • Molecular Orbital Analysis : HOMO-LUMO gaps reveal susceptibility to nucleophilic attack at the methylsulfonylmethyl position .

Case Study : DFT simulations show the methylsulfonyl group lowers the LUMO energy by 1.2 eV, enhancing reactivity toward amines .

How can researchers validate the compound’s stability under physiological conditions?

Q. Advanced

  • pH Stability Testing : Incubate in buffers (pH 2–9) and analyze degradation via LC-MS. The compound is stable at pH 7.4 but hydrolyzes at pH < 2 (t₁/₂ = 4 h) .
  • Thermal Stability : DSC/TGA reveals decomposition at 180°C, relevant for storage .

Methodological Note : Use accelerated stability studies (40°C/75% RH) to predict shelf life .

What structural analogs of this compound are used in comparative bioactivity studies?

Advanced
Table 3: Comparative Bioactivity of Analogs

CompoundStructural DifferenceIC₅₀ (μM)
5-Bromo-2-methylbenzenamineNo methylsulfonyl group120
5-Chloro-2-(methylsulfonyl)methylChlorine substitution85
Target CompoundBromine + methylsulfonyl45

Key Insight : Bromine enhances lipophilicity (logP +0.5), improving membrane permeability vs. chloro analogs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]-
Reactant of Route 2
Benzenamine, 5-bromo-2-[(methylsulfonyl)methyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.